Cas no 53265-32-0 (3-chloro-N-(propan-2-yl)pyrazin-2-amine)

3-Chloro-N-(propan-2-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at the 3-position and an isopropylamino group at the 2-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the isopropylamino moiety contributes to steric and electronic modulation, facilitating selective derivatization. Its well-defined molecular framework ensures consistent performance in cross-coupling reactions and nucleophilic substitutions. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Its purity and stability make it a reliable building block for advanced chemical synthesis.
3-chloro-N-(propan-2-yl)pyrazin-2-amine structure
53265-32-0 structure
Product Name:3-chloro-N-(propan-2-yl)pyrazin-2-amine
CAS No:53265-32-0
MF:C7H10ClN3
MW:171.627399921417
CID:357684
PubChem ID:21477637
Update Time:2025-10-31

3-chloro-N-(propan-2-yl)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • Pyrazinamine, 3-chloro-N-(1-methylethyl)-
    • 3-chloro-N-propan-2-ylpyrazin-2-amine
    • 3-chloro-N-(propan-2-yl)pyrazin-2-amine
    • 2-Chloro-3-(1-methylethylamino)pyrazine
    • 3-chloro-N-isopropylpyrazin-2-amine
    • DTXSID20614406
    • F8882-6625
    • AKOS010966665
    • SCHEMBL2049511
    • 2-chloro-3-(1-methylethyl)aminopyrazine
    • 2-Chloro-3-(l-methylethylamino)pyrazine
    • 53265-32-0
    • VHCWENVIQSXOQV-UHFFFAOYSA-N
    • Inchi: 1S/C7H10ClN3/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3,(H,10,11)
    • InChI Key: VHCWENVIQSXOQV-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC=CN=1)NC(C)C

Computed Properties

  • Exact Mass: 171.0565
  • Monoisotopic Mass: 171.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • PSA: 37.81
  • Vapor Pressure: No date available

3-chloro-N-(propan-2-yl)pyrazin-2-amine Security Information

3-chloro-N-(propan-2-yl)pyrazin-2-amine Pricemore >>

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